2-methyl-1,1'-Binaphthalene
Overview
Description
2-Methyl-1,1’-Binaphthalene is a derivative of binaphthalene, a polycyclic aromatic hydrocarbon . It is a complex organic compound that has been the subject of various studies .
Synthesis Analysis
The synthesis of 2-Methyl-1,1’-Binaphthalene has been achieved via the Suzuki Cross-Coupling Reaction . This reaction involves the coupling of a boronic acid or ester with a vinyl, aryl halide, or triflate . Another synthesis route involves the anodic dehydrogenative homo-coupling of 2-naphthylamines .Chemical Reactions Analysis
The Suzuki Cross-Coupling Reaction is a key chemical reaction involved in the synthesis of 2-Methyl-1,1’-Binaphthalene . Other reactions may involve the use of different catalysts .Scientific Research Applications
Oxidative Skeletal Rearrangement for Azaacenes Synthesis : Takeda, Okazaki, and Minakata (2014) discovered a novel oxidative skeletal rearrangement of 1,1'-binaphthalene-2,2'-diamines (BINAMs) that facilitates the selective synthesis of U-shaped azaacenes, highlighting potential applications in various fields (Takeda, Okazaki, & Minakata, 2014).
Enzymatic Resolution for Enantiomer Purification : Kiefer et al. (1994) demonstrated the enzymatic resolution of (1,1′-binaphthalene)-2,2′-dithiol, achieving 98% enantiomeric excess (ee), making it a promising method for enantiomer purification in organic synthesis (Kiefer, Vogel, Helmchen, & Nuber, 1994).
Resolution of Optical Isomers : Tamai et al. (1990) used (R)-()-2-aminobutanol to effectively resolve optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, providing a practical route to both highly pure enantiomers on a preparative scale (Tamai et al., 1990).
Chiral Inducer in Asymmetric Catalysis : Gladiali et al. (1998) found that 2-Diphenylphosphino-2′-diphenylphosphinyl-1,1′-binaphthalene (BINAPO) is an effective chiral inducer for enantioselective catalysis, particularly in the asymmetric hydrosilylation of styrene under palladium-catalyzed conditions (Gladiali et al., 1998).
Stereospecific Conversion in Organic Synthesis : Hattori et al. (2001) demonstrated a highly stereospecific conversion of C-centrochirality of 3,4-dihydro-2H-1,1′-binaphthalen-1-ol into axial chirality of 3,4-dihydro-1,1′-binaphthalene, providing potential access to novel synthetic pathways (Hattori et al., 2001).
Preparation of Enantiomerically Pure Compounds : Holakovský, Hovorka, and Stibor (2000) developed a method for enantioselective synthesis of binaphthol-based tridentate ligands, which facilitated the reduction of acetophenone with LiAlH4 modified with the ligand (Holakovský, Hovorka, & Stibor, 2000).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1-naphthalen-1-ylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-15-13-14-17-8-3-5-11-19(17)21(15)20-12-6-9-16-7-2-4-10-18(16)20/h2-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFPWGKKKSWQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,1'-Binaphthalene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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